Cas no 853313-13-0 ((5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone)

(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone is a brominated and fluorinated aromatic ketone featuring a piperidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, enabling selective functionalization. The piperidine ring contributes to its utility in designing CNS-targeting compounds, given its prevalence in pharmacologically relevant structures. Its well-defined molecular structure and stability under standard conditions make it suitable for use in method development and scale-up processes. The compound is typically handled under controlled conditions due to its halogenated aromatic system.
(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone structure
853313-13-0 structure
Product name:(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
CAS No:853313-13-0
MF:C12H13NOFBr
MW:286.14
CID:3053378
PubChem ID:24212575

(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
    • AKOS000184819
    • CS-0459036
    • 853313-13-0
    • 1-(5-bromo-2-fluorobenzoyl)piperidine
    • Inchi: InChI=1S/C12H13BrFNO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
    • InChI Key: SVEHPMHYGUHNFP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 285.01645Da
  • Monoisotopic Mass: 285.01645Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.3Ų

(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529703-1g
(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
853313-13-0 98%
1g
¥3265.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529703-5g
(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
853313-13-0 98%
5g
¥11232.00 2024-07-28

Additional information on (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone

Comprehensive Overview of (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone (CAS No. 853313-13-0)

The compound (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone (CAS No. 853313-13-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, including a 5-bromo-2-fluorophenyl group and a piperidin-1-yl moiety, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate specific biological targets.

In recent years, the demand for fluorinated and brominated aromatic compounds has surged, driven by their enhanced stability and bioavailability. The presence of both bromo and fluoro substituents in (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone makes it a versatile building block for designing novel therapeutics. This aligns with the growing trend in medicinal chemistry to exploit halogenated compounds for their improved pharmacokinetic properties.

One of the most frequently searched questions in the context of this compound is: "What are the synthetic routes for (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone?" The synthesis typically involves the reaction of 5-bromo-2-fluorobenzoic acid with piperidine in the presence of coupling agents. This method is favored for its high yield and scalability, making it a preferred choice for industrial applications. Additionally, the compound's piperidine ring contributes to its lipophilicity, a critical factor in drug design for enhancing membrane permeability.

Another hot topic among researchers is the structure-activity relationship (SAR) of (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone. Studies have shown that the bromo and fluoro substituents play a pivotal role in binding affinity to certain enzymes or receptors. This has led to its exploration in the development of central nervous system (CNS) therapeutics, where precise molecular interactions are crucial. The compound's potential in addressing neurological disorders is a subject of ongoing investigation.

From an analytical perspective, (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone is characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods ensure high purity and accurate identification, which are essential for regulatory compliance and research reproducibility. The compound's CAS No. 853313-13-0 serves as a unique identifier in global chemical databases, facilitating seamless collaboration across scientific communities.

Environmental and safety considerations are also paramount when handling (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone. While it is not classified as a hazardous material, proper laboratory practices, including the use of personal protective equipment (PPE), are recommended. This aligns with the broader industry focus on green chemistry and sustainable synthesis methods, which aim to minimize waste and reduce environmental impact.

In conclusion, (5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone (CAS No. 853313-13-0) represents a promising candidate for advancing pharmaceutical research. Its unique structural attributes, coupled with its applicability in drug discovery, make it a compound of significant interest. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in the development of next-generation therapeutics.

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